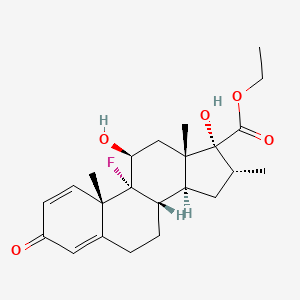
Dexamethasone acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexamethasone ethyl ester is a synthetic glucocorticoid derived from dexamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexamethasone ethyl ester can be synthesized through esterification of dexamethasone. The process involves the reaction of dexamethasone with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of dexamethasone ethyl ester follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Dexamethasone ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dexamethasone and ethanol.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Dexamethasone and ethanol.
Oxidation: Ketones or carboxylic acids.
Reduction: Hydroxyl derivatives of dexamethasone.
Scientific Research Applications
Dexamethasone ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
Dexamethasone ethyl ester exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of target genes. The compound inhibits the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
- Dexamethasone acetate
- Dexamethasone phosphate
- Betamethasone esters
- Hydrocortisone esters
Uniqueness
Dexamethasone ethyl ester is unique due to its specific ester linkage, which influences its pharmacokinetics and pharmacodynamics. Compared to other dexamethasone esters, it may offer different rates of hydrolysis and release, making it suitable for specific therapeutic applications .
Biological Activity
Dexamethasone acid ethyl ester (DAEE) is a synthetic glucocorticoid derived from dexamethasone, known for its potent anti-inflammatory and immunosuppressive properties. This article explores the biological activity of DAEE, including its pharmacological effects, mechanisms of action, and relevant case studies.
DAEE is chemically characterized as C23H31FO5, and it functions primarily through the modulation of the immune response and inflammation. Its mechanism involves:
- Inhibition of Inflammatory Mediators : DAEE reduces the production of inflammatory cytokines and mediators, such as prostaglandins and leukotrienes.
- Suppression of Immune Response : It inhibits the proliferation of lymphocytes and reduces the activity of macrophages, which are critical in the inflammatory process .
Pharmacokinetics
The pharmacokinetic profile of DAEE is crucial for understanding its therapeutic potential. Key parameters include:
- Bioavailability : DAEE exhibits approximately 70-78% bioavailability when administered orally .
- Volume of Distribution : The volume of distribution varies with the route of administration; for example, a 1.5 mg oral dose has a volume of distribution of 51.0 L .
- Half-life : The mean terminal half-life can range from 4 to 6.6 hours depending on the formulation and administration route .
Anti-inflammatory Effects
DAEE is widely used to treat various inflammatory conditions, including:
- Autoimmune Diseases : It has shown efficacy in conditions like rheumatoid arthritis and lupus by significantly reducing inflammation and improving patient outcomes.
- Respiratory Conditions : DAEE has been effective in managing acute respiratory distress syndrome (ARDS) and COVID-19 related complications .
Case Studies
-
COVID-19 Treatment :
A systematic review indicated that dexamethasone significantly reduced mortality among hospitalized patients with severe COVID-19. The treatment resulted in a risk ratio (RR) of 0.89 for mortality within 28 days, demonstrating its critical role in managing severe respiratory distress associated with viral infections . -
Intra-articular Administration :
A study comparing liposomal versus water-soluble forms of dexamethasone found that intra-articular injections of liposomal dexamethasone maintained therapeutic concentrations longer in periarticular tissues, suggesting enhanced efficacy in treating joint inflammation .
Data Summary Table
| Parameter | Value |
|---|---|
| Chemical Formula | C23H31FO5 |
| Bioavailability | 70-78% |
| Volume of Distribution | 51.0 L (oral) |
| Half-life | 4 - 6.6 hours |
| Key Therapeutic Uses | Autoimmune diseases, ARDS, COVID-19 |
Properties
CAS No. |
37926-77-5 |
|---|---|
Molecular Formula |
C23H31FO5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C23H31FO5/c1-5-29-19(27)23(28)13(2)10-17-16-7-6-14-11-15(25)8-9-20(14,3)22(16,24)18(26)12-21(17,23)4/h8-9,11,13,16-18,26,28H,5-7,10,12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 |
InChI Key |
VWJZUPZHKJIUEH-HOGMHMTRSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
Canonical SMILES |
CCOC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















